7-Hydroxybenzo(a)pyrene 7-Hydroxybenzo(a)pyrene A metabolite of Benzopyrene. Benzopyrene is a carcinogenic component of tobacco smoke implicated in lung cancer.
Brand Name: Vulcanchem
CAS No.: 37994-82-4
VCID: VC21329052
InChI: InChI=1S/C20H12O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11,21H
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5O)C=C2
Molecular Formula: C20H12O
Molecular Weight: 268.3 g/mol

7-Hydroxybenzo(a)pyrene

CAS No.: 37994-82-4

VCID: VC21329052

Molecular Formula: C20H12O

Molecular Weight: 268.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

7-Hydroxybenzo(a)pyrene - 37994-82-4

Description

7-Hydroxybenzo(a)pyrene is a derivative of benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon (PAH). It is characterized by the presence of a hydroxyl group at the seventh position of the benzo(a)pyrene structure. This compound is significant due to its environmental prevalence and potential health impacts, particularly its carcinogenic properties.

Chemical Reactions

7-Hydroxybenzo(a)pyrene undergoes several types of chemical reactions:

Reaction TypeDescriptionCommon Reagents
OxidationLeads to quinones and other oxidized derivatives.Potassium permanganate, chromium trioxide.
ReductionConverts the hydroxyl group to a hydrogen atom, reverting it to benzo(a)pyrene.Sodium borohydride, lithium aluminum hydride.
SubstitutionElectrophilic substitution reactions occur at various positions on the aromatic rings.Various electrophiles.

Biological Activity and Health Implications

7-Hydroxybenzo(a)pyrene is a metabolite of benzo(a)pyrene, which is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). The biological activity of 7-hydroxybenzo(a)pyrene is linked to its role as a mutagen, capable of binding to DNA and forming adducts that may cause genetic mutations. Research suggests that it may act as a feedback inhibitor, potentially reducing the formation of harmful benzo(a)pyrene metabolites.

Comparison with Similar Compounds

CompoundStructure SimilarityBiological ActivityUnique Features
Benzo(a)pyreneParent compoundHighly carcinogenicDirectly involved in DNA adduct formation
3-Hydroxybenzo(a)pyreneHydroxylated derivativeLess studied but potentially mutagenicDifferent hydroxyl position affects reactivity
9-Hydroxybenzo(a)pyreneHydroxylated derivativeSimilar mutagenic potentialVaries in metabolic activation pathways
Benzo[a]pyrene-7,8-dioneOxidized formHighly reactive and mutagenicMore electrophilic than hydroxylated forms

Applications in Research

7-Hydroxybenzo(a)pyrene is primarily used in research settings to study the mechanisms of carcinogenesis and mutagenesis. It serves as a model compound to understand the behavior of polycyclic aromatic hydrocarbons and their derivatives in biological systems. Additionally, it is used to develop methods for detecting and quantifying PAHs in environmental samples.

Environmental and Toxicological Considerations

Polycyclic aromatic hydrocarbons, including benzo(a)pyrene and its derivatives like 7-hydroxybenzo(a)pyrene, are significant environmental contaminants. They can be found in tobacco smoke, grilled foods, and industrial emissions . These compounds are known for their persistence in the environment and their ability to bioaccumulate, posing risks to human health through exposure routes such as inhalation, ingestion, and dermal contact .

Health Risks

The most well-documented toxicological endpoint of PAH exposure is cancer, with benzo(a)pyrene being a key contributor due to its carcinogenic properties . PAH metabolites can pass the placental barrier, leading to potential reproductive and developmental toxicity . Biomarkers such as 1-hydroxypyrene in urine are commonly used to monitor PAH exposure, though 3-hydroxybenzo(a)pyrene may also serve as a suitable biomarker .

CAS No. 37994-82-4
Product Name 7-Hydroxybenzo(a)pyrene
Molecular Formula C20H12O
Molecular Weight 268.3 g/mol
IUPAC Name benzo[a]pyren-7-ol
Standard InChI InChI=1S/C20H12O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1-11,21H
Standard InChIKey CNQAYISXCZTDQX-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5O)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5O)C=C2
Purity > 95%
Quantity Milligrams-Grams
Synonyms 7-Hydroxybenzopyrene; Benzo[a]pyren-7-ol
PubChem Compound 37880
Last Modified Aug 15 2023

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